Panaxydol chlorohydrin
Panaxydol chlorohydrin
Panaxydol chlorohydrine belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Thus, panaxydol chlorohydrine is considered to be a fatty alcohol lipid molecule. Panaxydol chlorohydrine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, panaxydol chlorohydrine is primarily located in the membrane (predicted from logP). Outside of the human body, panaxydol chlorohydrine can be found in tea. This makes panaxydol chlorohydrine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
111103-92-5
VCID:
VC20797360
InChI:
InChI=1S/C17H25ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h4,15-17,19-20H,2-3,5-7,10,13-14H2,1H3
SMILES:
CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl
Molecular Formula:
C17H25ClO2
Molecular Weight:
296.8 g/mol
Panaxydol chlorohydrin
CAS No.: 111103-92-5
Cat. No.: VC20797360
Molecular Formula: C17H25ClO2
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Panaxydol chlorohydrine belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. Thus, panaxydol chlorohydrine is considered to be a fatty alcohol lipid molecule. Panaxydol chlorohydrine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, panaxydol chlorohydrine is primarily located in the membrane (predicted from logP). Outside of the human body, panaxydol chlorohydrine can be found in tea. This makes panaxydol chlorohydrine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 111103-92-5 |
| Molecular Formula | C17H25ClO2 |
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | 10-chloroheptadec-1-en-4,6-diyne-3,9-diol |
| Standard InChI | InChI=1S/C17H25ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h4,15-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
| Standard InChI Key | PBNFQEYKZLUTLH-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
| Canonical SMILES | CCCCCCCC(C(CC#CC#CC(C=C)O)O)Cl |
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